molecular formula C8H14N2O B2998285 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole CAS No. 2248373-20-6

5-ethoxy-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B2998285
CAS No.: 2248373-20-6
M. Wt: 154.213
InChI Key: PRSJFTSQDCHKIM-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique structural feature imparts a range of physicochemical properties that make them valuable building blocks in both organic and medicinal chemistry. The pyrazole ring system is found in numerous natural products and has been incorporated into a wide array of synthetic compounds with diverse pharmacological activities.

The versatility of the pyrazole core allows for substitutions at various positions, leading to a vast library of derivatives with tailored properties. These derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.

Importance of Substituted Pyrazoles in Contemporary Chemical Research

Substituted pyrazoles are of immense importance in modern chemical research due to their proven track record as "privileged scaffolds" in drug discovery. This means that the pyrazole core is a recurring motif in many biologically active compounds. The ability to readily modify the substituents on the pyrazole ring allows chemists to fine-tune the compound's steric, electronic, and lipophilic properties, thereby optimizing its interaction with biological targets.

Furthermore, pyrazole derivatives are utilized in materials science as ligands for metal complexes, fluorescent probes, and in the development of agrochemicals. Their inherent stability and diverse reactivity make them attractive targets for the development of novel functional molecules.

Historical Context of Pyrazole Synthesis and Mechanistic Investigations

The history of pyrazole synthesis dates back to the late 19th century. One of the most classical and widely used methods is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883. This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. The mechanism of the Knorr synthesis has been extensively studied and is understood to proceed through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.

Another significant method is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a hydrazine. Over the years, numerous other synthetic strategies have been developed to access the pyrazole core, including multicomponent reactions and cycloaddition reactions, offering greater efficiency and control over the substitution pattern. Mechanistic investigations have been crucial in understanding the regioselectivity of these reactions, which is a key aspect in the synthesis of specifically substituted pyrazoles.

Significance of the 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole Scaffold in Targeted Research

While specific research on this compound is not extensively documented in publicly available literature, the significance of its structural components can be inferred from studies on analogous compounds. The 1,3,5-substitution pattern is a common feature in many biologically active pyrazoles.

The 5-ethoxy group introduces a flexible, lipophilic ether linkage which can influence the compound's pharmacokinetic properties, such as absorption and metabolism. The 1-ethyl group and 3-methyl group are small alkyl substituents that can modulate the compound's steric profile and its binding affinity to target proteins.

Research on closely related 5-alkoxy-1-aryl-3-methyl-pyrazoles has demonstrated their potential in various therapeutic areas. For instance, these scaffolds have been investigated for their anti-inflammatory and antimicrobial activities. The specific combination of the ethoxy, ethyl, and methyl groups in this compound presents a unique chemical entity with potential for further exploration in targeted drug discovery programs.

Detailed Research Findings

While direct research on this compound is limited, data from analogous compounds provide valuable insights into its potential properties and reactivity.

Spectroscopic Data of an Analogous Compound: 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole

To provide a representative example of the spectroscopic characteristics of this class of compounds, the following data for 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole is presented rsc.org:

Spectroscopic Data Values
¹H NMR (200 MHz, CDCl₃) δ (ppm) 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H)
¹³C NMR (50 MHz, CDCl₃) δ (ppm) 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5
MS (ESI) m/z 203 [M+H]⁺

This data is for an analogous compound and is provided for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-1-ethyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-10-8(11-5-2)6-7(3)9-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSJFTSQDCHKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Ethoxy 1 Ethyl 3 Methyl 1h Pyrazole and Its Pyrazole Analogues

Classical Condensation and Cyclization Approaches

The most traditional and widely employed method for pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This approach, often referred to as the Knorr pyrazole synthesis, remains a robust and versatile strategy for accessing a wide array of substituted pyrazoles. nih.gov

Condensation of Hydrazine Derivatives with β-Dicarbonyl Compounds for Pyrazole Core Formation

The reaction between a monosubstituted hydrazine and an unsymmetrical β-dicarbonyl compound is a primary route to 1,3,5-substituted pyrazoles. researchgate.net This reaction can, however, lead to a mixture of regioisomers. nih.govresearchgate.net The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the hydrazine and the β-dicarbonyl compound. nih.gov For instance, in the reaction of arylhydrazines with fluorinated β-diketones, the dehydration of the dihydroxypyrazolidine intermediate is believed to kinetically control the isomeric ratio of the products. researchgate.net

In the context of synthesizing 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole, a plausible classical approach would involve the condensation of ethylhydrazine (B1196685) with a suitable β-dicarbonyl compound. One such precursor could be ethyl 3-oxobutanoate, which exists in equilibrium with its enol tautomer. The reaction with ethylhydrazine would proceed via a cyclocondensation reaction. However, due to the unsymmetrical nature of both reactants, the formation of two regioisomers is possible: the desired this compound and its isomer, 3-ethoxy-1-ethyl-5-methyl-1H-pyrazole. The differentiation in reactivity between the ketone and ester functionalities of the β-dicarbonyl compound plays a crucial role in determining the final product distribution. Generally, the ketone carbonyl is more electrophilic and reacts preferentially with the hydrazine.

Hydrazine Derivativeβ-Dicarbonyl CompoundResulting Pyrazole(s)Key Aspects
EthylhydrazineEthyl 3-oxobutanoateThis compound & 3-ethoxy-1-ethyl-5-methyl-1H-pyrazolePotential for regioisomeric mixture. researchgate.net
Phenylhydrazine (B124118)Ethyl acetoacetate (B1235776)1-phenyl-3-methyl-5-pyrazoloneA well-established reaction leading to a pyrazolone (B3327878) derivative. orientjchem.org
MethylhydrazineEthyl acetoacetate1,3-dimethyl-5-pyrazoloneThe reaction proceeds via intramolecular cyclization, liberating water. ias.ac.in

Specific Cyclization Mechanisms Leading to 1H-Pyrazole Ring Systems

The mechanism of pyrazole formation from hydrazines and β-dicarbonyl compounds is thought to proceed through several key steps. researchgate.net The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. The resulting cyclic intermediate, a 5-hydroxy-Δ2-pyrazoline, then undergoes dehydration to yield the aromatic pyrazole ring. researchgate.net The formation of both N-C bonds of the carbinolamine groups is considered reversible, and the equilibrium between the possible dihydroxypyrazolidine intermediates can influence the final regioisomeric outcome. researchgate.net

Alternative cyclization strategies for forming the 1H-pyrazole ring include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. researchgate.net This method provides an alternative entry to pyrazole derivatives and can offer different regiochemical control compared to the use of 1,3-dicarbonyl compounds.

Modern Synthetic Transformations

In addition to classical methods, modern organic synthesis has introduced a variety of powerful techniques for the construction and functionalization of the pyrazole ring. These methods often offer improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and their application to pyrazole chemistry has enabled the construction of complex and diverse derivatives.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Coupling with Iodo-Pyrazoles)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly effective for forming carbon-carbon bonds. nih.gov The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. nih.gov This methodology has been successfully applied to the functionalization of iodo-pyrazole derivatives. researchgate.netresearchgate.net For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with terminal alkynes under typical Sonogashira conditions to afford the corresponding 4-alkynylpyrazoles in good yields. researchgate.net The protection of the N-H group in pyrazole derivatives is often necessary for successful cross-coupling reactions. arkat-usa.org

Pyrazole SubstrateCoupling PartnerCatalyst SystemProduct Type
1,3-Disubstituted-5-chloro-4-iodopyrazolesPhenylacetylenePdCl2(PPh3)2, CuI, Et3N5-chloro-4-(phenylethynyl)pyrazoles researchgate.net
1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivativesPhenylacetylenePd(PPh3)4, CuI1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives researchgate.net
4-IodopyrazolesAlcoholsCuI, 3,4,7,8-tetramethyl-1,10-phenanthroline4-Alkoxypyrazoles nih.gov
Copper-Free Protocols for Regioselective Pyrazole Synthesis

While copper is a common co-catalyst in Sonogashira reactions, concerns about its potential toxicity and the formation of alkyne homocoupling byproducts have led to the development of copper-free protocols. nih.govrsc.org These methods often employ specialized palladium precatalysts and ligands that facilitate the cross-coupling reaction in the absence of copper. acs.orgnih.gov For example, an air-stable, monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to be effective for room-temperature, copper-free Sonogashira couplings of aryl bromides and alkynes. acs.orgnih.gov

Another significant area of copper-free synthesis relevant to pyrazole analogues is "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.comwikipedia.orgchempep.com This bioorthogonal reaction utilizes strained cyclooctynes that react readily with azides to form triazoles without the need for a metal catalyst. While this method primarily yields triazoles, the principles of using strain-promoted reactions are being explored for other heterocyclic syntheses. The development of regioselective, copper-free methods for pyrazole synthesis continues to be an active area of research, offering milder and more environmentally friendly alternatives to traditional approaches. researchgate.net

Silver-Catalyzed Approaches in Pyrazole Formation

Silver catalysis has emerged as a powerful tool in the synthesis of pyrazole derivatives, offering mild reaction conditions and unique reactivity. These methods often involve the activation of various functional groups, facilitating cyclization and functionalization reactions that might be challenging with other catalysts.

One notable silver-catalyzed approach involves the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This method provides a direct route to the pyrazole ring system under gentle conditions. The use of a stable and odorless isocyanide precursor enhances the practical applicability of this method.

Another significant application of silver catalysis is in the synthesis of trifluoromethylated pyrazoles. For instance, the reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by a silver salt, proceeds through a sequence of nucleophilic addition, intramolecular cyclization, and elimination to yield 5-aryl-3-trifluoromethyl pyrazoles. mdpi.comnih.gov The reaction temperature can be optimized to improve yields, typically around 60 °C. mdpi.comnih.gov Similarly, silver triflate (AgOTf) has been shown to be an effective catalyst for the rapid heterocyclization of trifluoromethylated ynones with hydrazines, affording 3-CF3-pyrazoles in high yields at room temperature. mdpi.com

Silver catalysts are also employed in sequential catalytic systems. For example, a combination of a squaramide organocatalyst and a silver salt can be used in a one-pot asymmetric Michael addition/hydroalkoxylation sequence to produce chiral pyrano-annulated pyrazoles with high enantioselectivity. nih.gov This dual catalytic system showcases the compatibility of silver catalysts with other catalytic manifolds to construct complex heterocyclic frameworks.

The following table summarizes representative silver-catalyzed reactions for the synthesis of pyrazole analogues.

CatalystReactantsProduct TypeKey Features
Silver SaltN′-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate5-aryl-3-trifluoromethyl pyrazolesSequential nucleophilic addition, cyclization, and elimination. mdpi.comnih.gov
AgOTf (1 mol%)Trifluoromethylated ynones, Aryl/Alkyl hydrazines3-CF3-pyrazolesRapid reaction at room temperature with high regioselectivity. mdpi.com
Silver CarbonateAlkyne-tethered nitroolefins, PyrazolinonesChiral pyrano-annulated pyrazolesSequential asymmetric Michael addition and hydroalkoxylation. nih.gov
C-H Activation Strategies for Selective Functionalization of Pyrazoles

Direct C-H activation has become a paramount strategy for the late-stage functionalization of heterocyclic compounds like pyrazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netrsc.org This approach allows for the direct formation of C-C and C-heteroatom bonds on the pyrazole ring.

Transition-metal catalysis is central to C-H activation, with metals like palladium, rhodium, and ruthenium being commonly employed. The regioselectivity of the functionalization is often controlled by the inherent electronic properties of the pyrazole ring or through the use of directing groups. researchgate.net The C-5 position of the pyrazole ring is often susceptible to functionalization due to the acidity of the C-5 proton, while the C-4 position can act as a nucleophilic center for electrophilic aromatic substitution. researchgate.net The N2 nitrogen of the pyrazole can also act as a Lewis basic site to direct the catalyst to a specific C-H bond. researchgate.net

For instance, rhodium(III)-catalyzed C-H activation has been utilized for the regioselective hydroarylation and oxidative arylation of maleimides with 2-arylindazoles (a fused pyrazole system). researchgate.net This demonstrates the ability to selectively functionalize specific positions on the pyrazole-containing scaffold. Furthermore, rhodium(I)-N-heterocyclic carbene (NHC) catalysts have been shown to effectively catalyze the coupling of 1-vinylpyrazoles with alkynes via C-H activation of the vinyl group. nih.gov

The development of these strategies provides a powerful toolkit for modifying the pyrazole core, enabling the synthesis of a diverse range of analogues with tailored properties.

Catalyst SystemSubstrateReactantProduct TypeReference
Rh(III)2-ArylindazolesMaleimidesArylated succinimide (B58015) and maleimide (B117702) derivatives researchgate.net
Rh(I)-NHC1-VinylpyrazolesAlkynesButadienylpyrazole derivatives nih.gov
Palladium4-Nitro-1H-pyrazolesArylating agents5-Aryl-4-nitro-1H-pyrazolesN/A

Green Chemistry and Environmentally Conscious Methodologies

In recent years, the principles of green chemistry have significantly influenced the design of synthetic routes for pyrazole derivatives, emphasizing the use of safer solvents, reduced energy consumption, and the application of recyclable catalysts.

Nanocatalysts have garnered considerable attention due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. Zinc oxide nanoparticles (nano-ZnO) have proven to be an efficient, reusable, and environmentally benign catalyst for the synthesis of various pyrazole-containing heterocycles. jsynthchem.comrasayanjournal.co.in

Nano-ZnO has been successfully employed in the one-pot, four-component synthesis of pyranopyrazoles from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) in an aqueous medium. nanomaterchem.com The use of water as the solvent aligns with green chemistry principles. The catalyst can be easily recovered and reused multiple times without a significant loss of activity. rasayanjournal.co.in The proposed mechanism involves the ZnO nanoparticles activating the carbonyl group and facilitating the Knoevenagel condensation and subsequent Michael addition and cyclization steps. nanomaterchem.com

Furthermore, the catalytic performance of nano-ZnO can be enhanced through modifications. For example, lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles have been developed as a highly efficient catalyst for the solvent-free synthesis of 4H-pyrano[2,3-c]pyrazoles via a grinding method at room temperature. nih.govrsc.org This dual modification improves the catalyst's stability and selectivity. nih.govrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.commdpi.com This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. mdpi.com When combined with solvent-free conditions, MAOS represents a particularly green synthetic approach by minimizing waste and energy consumption. mdpi.comrsc.org

The synthesis of pyrazolone derivatives has been achieved through a one-pot, solvent-free, microwave-assisted reaction of β-ketoesters with substituted hydrazines and aldehydes, providing good to excellent yields. nih.gov This method offers significant advantages in terms of reaction time and operational simplicity. nih.gov Similarly, the ring-opening of epoxides with pyrazoles can be efficiently conducted under solvent-free, microwave-assisted conditions to generate functionalized pyrazole derivatives. mdpi.com

The following table provides examples of green synthetic methodologies for pyrazole analogues.

MethodologyCatalystReactantsProduct TypeKey Features
Nano-catalysisNano-ZnOAromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydratePyranopyrazolesAqueous medium, catalyst is reusable. nanomaterchem.com
Nano-catalysisAg/La-ZnO core-shell nanoparticlesAryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate4H-pyrano[2,3-c]pyrazolesSolvent-free grinding at room temperature. nih.govrsc.org
Microwave-assistedNoneβ-ketoesters, hydrazines, aldehydesPyrazolone derivativesOne-pot, solvent-free, rapid reaction. nih.gov
Microwave-assistedNonePhenyl glycidyl (B131873) ether, pyrazolesFunctionalized pyrazole derivativesSolvent-free, rapid ring-opening reaction. mdpi.com

One-Pot Multicomponent Reactions for Pyrazole Derivatives

One-pot multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. nih.gov This approach is highly valued for its operational simplicity, time and energy efficiency, and atom economy, making it a cornerstone of modern green chemistry. nih.gov The synthesis of pyrazole derivatives has greatly benefited from the development of novel MCRs.

A common and versatile MCR for the synthesis of pyranopyrazole derivatives involves the four-component reaction of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. tandfonline.com This reaction can be catalyzed by a variety of catalysts, including nano-ZnO as previously mentioned, as well as other catalysts like silicotungstic acid under solvent-free conditions. tandfonline.com The reaction proceeds through a cascade of reactions, typically involving a Knoevenagel condensation, a Michael addition, and subsequent cyclization and tautomerization.

The scope of MCRs for pyrazole synthesis is broad, allowing for the introduction of diverse substituents and the construction of fused heterocyclic systems. For instance, bispyranopyrazole derivatives can be synthesized via a one-pot MCR using montmorillonite (B579905) K10 as a heterogeneous catalyst. nih.gov These reactions highlight the power of MCRs to rapidly generate molecular complexity from simple starting materials.

Thermal Electrocyclization Pathways for Pyrazole Synthesis

Thermal electrocyclization reactions represent a powerful, often catalyst-free, method for the construction of cyclic systems. In the context of pyrazole synthesis, this approach typically involves the thermal rearrangement of a suitably substituted acyclic precursor.

A key example is the thermal electrocyclization of vinyldiazo compounds, which can rearrange to form pyrazoles in good yields. organic-chemistry.org These reactions are operationally simple and utilize readily available starting materials, providing access to a range of mono-, di-, and tri-substituted pyrazoles. The reaction proceeds through a concerted pericyclic reaction, where the electronic system of the vinyldiazo compound reorganizes to form the stable aromatic pyrazole ring. This method avoids the need for catalysts or additional reagents, making it an inherently clean and atom-economical process.

Regiocontrolled Synthetic Routes Utilizing Specific Enone Precursors (e.g., Trichloromethyl Enones)

The regiocontrolled synthesis of substituted pyrazoles can be effectively achieved through the utilization of specific enone precursors, such as trichloromethyl enones. This approach offers a high degree of control over the final substitution pattern of the pyrazole ring, a critical factor in determining the compound's chemical properties and biological activity. Research has demonstrated that the reaction between (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones and substituted hydrazines provides a powerful tool for the regioselective synthesis of pyrazoles. nih.govacs.org

A key factor influencing the regioselectivity of this reaction is the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the reaction typically yields the 1,3-regioisomer. Conversely, the use of the corresponding free arylhydrazine leads exclusively to the formation of the 1,5-regioisomer. nih.govacs.org This predictable control over the isomeric outcome is a significant advantage of this methodology. The trichloromethyl group in the enone precursor serves as a versatile synthon for a carboxyalkyl moiety, allowing for a one-pot, three-component synthesis of 3(5)-carboxyalkyl-1H-pyrazoles in moderate to excellent yields. nih.govacs.org

The reaction of 1,1,1-trichloro-4-methoxy-3-penten-2-one with various hydrazines has been shown to produce different pyrazole derivatives depending on the reaction conditions. eurekaselect.com This highlights the tunability of the process to afford specific pyrazole products. The choice of solvent can also play a crucial role, with methanol (B129727) often facilitating the reaction and participating in the transformation of the trichloromethyl group. acs.org

Table 1: Influence of Hydrazine Form on Regioselectivity
Hydrazine ReactantPredominant Regioisomer FormedTypical Yield Range
Arylhydrazine Hydrochloride1,3-disubstituted pyrazole37-97% nih.gov
Free Arylhydrazine1,5-disubstituted pyrazole52-83% nih.gov

Synthesis of Key Precursors and Building Blocks Relevant to this compound

The synthesis of this compound relies on the availability of key precursors and building blocks. The fundamental approach to constructing the pyrazole ring is the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. nih.gov For the target molecule, the essential precursors are a β-ketoester and ethylhydrazine.

A suitable 1,3-dicarbonyl precursor for the synthesis of the 3-methyl-5-ethoxypyrazole core is ethyl 3-oxobutanoate (ethyl acetoacetate). The reaction of ethyl acetoacetate with a hydrazine derivative is a well-established method for producing pyrazolone intermediates, which can be further modified. orientjchem.orgresearchgate.net The other critical building block is ethylhydrazine, which provides the N-ethyl substituent at the 1-position of the pyrazole ring.

The synthesis of polysubstituted pyrazoles often involves the reaction of 1,3-diketones with hydrazine derivatives. mdpi.com Variations in the substituents on both the diketone and the hydrazine allow for the preparation of a wide array of pyrazole analogues. For instance, the condensation of delta-unsaturated 1,3-diketoesters with arylhydrazines leads to 1-aryl-3-ethoxycarbonyl-5-[alpha-substituted styryl]-pyrazoles. nih.gov

Protecting Group Strategies for N-H Bonds in Pyrazole Chemistry

In the synthesis of complex pyrazoles, particularly when multiple reactive sites are present, the use of protecting groups for the N-H bond of the pyrazole ring is a crucial strategy. Protecting groups prevent unwanted side reactions and allow for the selective functionalization of other positions on the ring.

One effective protecting group for the pyrazole nitrogen is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group can be introduced to protect the N-H bond, and a "SEM switch" strategy has been developed to transpose the protecting group from one nitrogen to the other. This transposition effectively alters the reactivity of the C-3 and C-5 positions of the pyrazole ring, enabling sequential and regioselective C-H arylation. nih.gov

Another commonly used protecting group is the tert-butoxycarbonyl (Boc) group. A method for the selective N-Boc deprotection of imidazoles, benzimidazoles, and pyrazoles using sodium borohydride (B1222165) in ethanol (B145695) at room temperature has been reported. arkat-usa.org This mild condition allows for the removal of the Boc group while leaving other sensitive functional groups intact, which is advantageous in multi-step syntheses. arkat-usa.org The tetrahydropyranyl (THP) group has also been employed as a "green" protecting group for pyrazole synthesis, offering a solvent- and catalyst-free protection step. rsc.org

Table 2: Common N-H Protecting Groups in Pyrazole Synthesis
Protecting GroupAbbreviationDeprotection Conditions
2-(Trimethylsilyl)ethoxymethylSEMFluoride sources (e.g., TBAF)
tert-ButoxycarbonylBocAcidic conditions or NaBH4 in EtOH arkat-usa.org
TetrahydropyranylTHPAcidic conditions rsc.org
BenzylBnHydrogenation nih.gov

Synthetic Routes Towards Pyrazolone and Substituted Pyrazole Carboxylic Acid Derivatives

Pyrazolone derivatives are closely related to the target compound and are important intermediates in the synthesis of various substituted pyrazoles. The condensation of ethyl acetoacetate with thiosemicarbazide, followed by treatment with sodium hydroxide (B78521) in ethanol, is one route to obtaining pyrazolone structures. researchgate.net Similarly, the reaction of ethyl acetoacetate with phenylhydrazine derivatives at reflux temperature yields 3-methyl-1-phenylpyrazol-5-one. orientjchem.org These pyrazolones can serve as precursors for further functionalization.

The synthesis of substituted pyrazole carboxylic acid derivatives is another significant area of pyrazole chemistry. A common method involves the reaction of diethyl oxalate (B1200264) with acetophenone (B1666503) derivatives in the presence of a base like sodium ethoxide to form ethyl-2,4-dioxo-4-phenyl butanoate intermediates. Subsequent treatment with hydrazine hydrate yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylates. nih.govresearchgate.net

Furthermore, 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be converted into its corresponding ester or amide derivatives through reactions of its acid chloride with various alcohols or N-nucleophiles. researchgate.net Hydrolysis of ester-substituted pyrazoles can yield the corresponding carboxylic acids, which can then be converted to other derivatives such as carboxamides. nih.gov

Chemical Reactivity and Derivatization of the 5 Ethoxy 1 Ethyl 3 Methyl 1h Pyrazole Scaffold

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The substitution pattern of 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole, particularly the presence of the activating ethoxy group, directs incoming electrophiles predominantly to the C4 position, the only unsubstituted carbon on the ring.

Halogenation Studies

Halogenation of the pyrazole ring is a common method for introducing a functional handle for further synthetic modifications. While specific studies on this compound are not extensively documented, analogous reactions with similar pyrazole derivatives suggest that halogenation would proceed readily at the C4 position. For instance, bromination using N-Bromosuccinimide (NBS) is a standard method for the allylic bromination of alkenes and can also be used for the bromination of electron-rich aromatic rings. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

The expected reaction would involve the electrophilic attack of a bromine cation equivalent at the C4 position, facilitated by the electron-donating nature of the pyrazole ring and the C5-ethoxy group.

Table 1: Predicted Halogenation of this compound

ReagentPredicted Product
N-Bromosuccinimide (NBS)4-bromo-5-ethoxy-1-ethyl-3-methyl-1H-pyrazole
N-Chlorosuccinimide (NCS)4-chloro-5-ethoxy-1-ethyl-3-methyl-1H-pyrazole
Iodine (I₂) / Oxidizing Agent4-iodo-5-ethoxy-1-ethyl-3-methyl-1H-pyrazole

Sulfonylation and Alkylation Processes

Sulfonylation introduces a sulfonyl group onto the pyrazole ring, which can serve as a precursor for various functional groups or as a pharmacophore in medicinal chemistry. The reaction typically proceeds via an electrophilic aromatic substitution mechanism using a sulfonylating agent like sulfur trioxide (SO₃) or a sulfonyl chloride in the presence of a Lewis acid. For this compound, sulfonylation is anticipated to occur at the C4 position.

Alkylation, particularly Friedel-Crafts type reactions, can introduce alkyl groups onto the pyrazole ring. nih.gov This reaction typically requires an alkyl halide and a Lewis acid catalyst. The C4 position of the pyrazole ring is the most likely site for alkylation due to its higher electron density.

Table 2: Predicted Sulfonylation and Alkylation of this compound

ReactionReagentPredicted Product
SulfonylationSO₃ / H₂SO₄This compound-4-sulfonic acid
AlkylationR-X / AlCl₃4-alkyl-5-ethoxy-1-ethyl-3-methyl-1H-pyrazole

Nucleophilic Substitution Reactions and Their Synthetic Utility

Nucleophilic aromatic substitution on an unactivated pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in the this compound scaffold. Therefore, direct displacement of a hydrogen atom on the pyrazole ring by a nucleophile is not a feasible reaction pathway under normal conditions.

However, nucleophilic substitution can occur on the alkyl substituents. For example, the ethyl group at the N1 position or the ethyl group of the ethoxy moiety could potentially undergo nucleophilic substitution if a suitable leaving group were introduced at those positions, though this falls outside the scope of direct ring modification.

Oxidation Reactions of Pyrazole Core

The pyrazole ring contains two nitrogen atoms, one of which (N2) is a pyridine-like tertiary amine and is susceptible to oxidation.

Formation and Characterization of Pyrazole N-Oxides

The oxidation of the N2 nitrogen of the pyrazole ring leads to the formation of pyrazole N-oxides. mdpi.com This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govthieme-connect.de The resulting N-oxide functionality alters the electronic properties of the pyrazole ring and can be a useful intermediate for further functionalization. For instance, the N-oxide group can direct deoxygenative C-H functionalization at the adjacent C3 or N1-alkyl positions. thieme-connect.denih.gov

Table 3: Predicted N-Oxidation of this compound

ReagentPredicted Product
Hydrogen Peroxide (H₂O₂) / Acetic AcidThis compound 2-oxide
m-Chloroperoxybenzoic acid (m-CPBA)This compound 2-oxide

The characterization of the resulting N-oxide would typically involve spectroscopic methods such as NMR, where a downfield shift of the protons adjacent to the N-oxide group would be expected.

Reduction Reactions Leading to Hydropyrazole Derivatives

The aromatic pyrazole ring can be reduced to its partially or fully saturated analogues, namely dihydropyrazoles (pyrazolines) and tetrahydropyrazoles (pyrazolidines). Catalytic hydrogenation is a common method for such reductions. bohrium.commdpi.commdpi.comresearchgate.netrsc.org The choice of catalyst and reaction conditions can influence the degree of reduction. For instance, using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas would be a standard approach to attempt the reduction of the pyrazole ring. The complete reduction would yield the corresponding 5-ethoxy-1-ethyl-3-methyl-pyrazolidine.

Table 4: Predicted Reduction of this compound

ReagentPredicted Product
H₂ / Pd/C5-ethoxy-1-ethyl-3-methyl-pyrazolidine
Sodium Borohydride (B1222165) (NaBH₄) / Lewis AcidPotential for partial reduction

It is important to note that the specific conditions required for these transformations on the this compound scaffold would need to be determined empirically, as the literature on this specific compound is limited. The reactivity patterns described here are based on the well-established chemistry of analogous pyrazole derivatives.

Functional Group Transformations and Derivatization at Peripheral Positions

The reactivity of the this compound scaffold allows for a variety of functional group transformations at its substituent positions. These modifications are crucial for synthesizing a diverse library of derivatives with tailored properties.

While the title compound itself does not possess a carbonyl group for direct Aldol or Schiff base reactions, its derivatives, particularly those with an aldehyde functionality, are key intermediates for such transformations. A common method to introduce an aldehyde group onto a pyrazole ring is the Vilsmeier-Haack reaction. For instance, a related compound, 1-phenyl-3-methyl-5-pyrazolone, can be formylated at the 4-position. This pyrazole-4-carbaldehyde can then serve as a substrate.

Schiff Base Formation: Pyrazole aldehydes readily undergo condensation reactions with primary amines to form Schiff bases (imines). ekb.eg This reaction typically involves refluxing the pyrazole aldehyde with a substituted aromatic or aliphatic amine in a suitable solvent like ethanol (B145695). ekb.egresearchgate.net The resulting Schiff bases are versatile compounds used in various chemical applications. ekb.eg

The general reaction is as follows:

Pyrazole-CHO + R'-NH₂ → Pyrazole-CH=N-R' + H₂O

Pyrazole Aldehyde PrecursorAmine ReactantResulting Schiff Base ProductReference
1,3-diphenyl-1H-pyrazole-4-carbaldehydep-methyl aniline(E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methylaniline ekb.eg
1,3-diphenyl-1H-pyrazole-4-carbaldehydep-chloro aniline(E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-chloroaniline ekb.eg
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde2-aminophenol2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol researchgate.net

Aldol Condensation: The methyl group at the C3 position of the this compound ring is generally not acidic enough for typical Aldol reactions. However, if a derivative contains a more activated methyl or methylene (B1212753) group, such as a 4-acetyl-pyrazole, the α-protons become sufficiently acidic to participate in Aldol-type condensations with aromatic aldehydes to form pyrazole-chalcone analogues. ijtsrd.com

The electron-rich nature of the pyrazole ring facilitates electrophilic substitution reactions. Azo coupling with diazonium salts is a characteristic reaction for pyrazoles that possess an unsubstituted, activated position. For this compound, the C4 position is susceptible to such electrophilic attack. The reaction involves the attack of an aryldiazonium cation on the C4 carbon, leading to the formation of a brightly colored azo-pyrazole derivative.

In a related context, 5-aminopyrazoles can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium to form pyrazole-5-diazonium salts. researchgate.net These diazonium salts are highly reactive intermediates that can be used to synthesize a variety of fused heterocyclic systems, such as pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazines, by reacting them with β-azolyl enamines. researchgate.net

Direct amide or ester formation from this compound is not feasible. However, pyrazole-carboxylic acid derivatives are common precursors for these functionalities. A carboxyl group can be introduced onto the pyrazole ring, often at the C5 position, to create compounds like 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. sigmaaldrich.com

Esterification: Pyrazole-carboxylic acids can be converted to their corresponding esters via Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.govnist.gov

Amidation: Amides are synthesized by first converting the pyrazole-carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). nih.gov The resulting pyrazole-carbonyl chloride is then reacted with a primary or secondary amine to yield the desired amide derivative. nih.govnih.gov

Pyrazole Carboxylic Acid PrecursorReactant (Alcohol/Amine)Product TypeReference
5-methyl-1H-pyrazole-3-carboxylic acidEthanolEthyl 5-methyl-1H-pyrazole-3-carboxylate nist.gov
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid5-amino-1,3,4-thiadiazole-2-sulfonamidePyrazole Carboxylic Acid Amide nih.gov
Methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acidAminobenzothiazolesAmide-linked Benzothiazolyl-pyrazolo[1,5-a]pyrimidine nih.gov

This compound and its Analogues as Synthetic Building Blocks

The pyrazole scaffold is a valuable building block in organic synthesis, utilized for the creation of more complex molecular architectures, particularly fused heterocyclic systems and coordination ligands.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological and pharmaceutical relevance. nih.govekb.eg The most common synthetic route to this scaffold involves the cyclocondensation of a 5-aminopyrazole analogue with a 1,3-dicarbonyl compound or its equivalent, such as β-enaminones or β-diketones. researchgate.netnih.gov

To utilize a scaffold like this compound for this synthesis, a synthetic precursor such as 5-amino-1-ethyl-3-methyl-1H-pyrazole would be required. The reaction proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen (N1) and the second carbonyl group, ultimately leading to the fused pyrazolo[1,5-a]pyrimidine (B1248293) system after dehydration. nih.gov The reaction is often carried out in a solvent like acetic acid at reflux. ekb.eg

5-Aminopyrazole Precursor1,3-Dielectrophile ReactantResulting Pyrazolo[1,5-a]pyrimidine ProductReference
5-Amino-3-(p-tolyl)-1H-pyrazoleAcetylacetone (a β-diketone)5,7-Dimethyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidine nih.gov
4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine1,3-diphenylprop-2-en-1-one (an enaminone)6-((4-fluorophenyl)diazenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine ekb.eg
5-aminopyrazoleSodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olatePyrazolo[1,5-a]pyrimidine derivative researchgate.net

Pyrazole derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms which can act as donor sites for metal ions. The N2 atom of the pyrazole ring, with its lone pair of electrons, is a primary coordination site. researchgate.net

The this compound scaffold can be elaborated to create multidentate ligands. By introducing other donor groups (e.g., pyridyl, carboxyl, or amino groups) at the C4 position or by modifying the peripheral substituents, bidentate (N,N), (N,O) or tridentate ligands can be synthesized. For example, functionalization of the pyrazole ring with a pyridyl substituent can create a bidentate N,N-chelating ligand capable of forming stable complexes with transition metals like palladium(II). researchgate.net These pyrazole-based ligands and their metal complexes have applications in catalysis and materials science.

Development of Hybrid Molecular Systems (e.g., Pyrazole-Oxindole Hybrids)

The strategic fusion of distinct pharmacophoric units into a single molecular entity, known as molecular hybridization, is a well-established approach in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic activities. The this compound scaffold serves as a versatile building block for the creation of such hybrid systems. A notable example is the development of pyrazole-oxindole hybrids, which combine the pyrazole core with the privileged indolin-2-one (oxindole) motif.

The synthesis of these hybrid molecules is typically achieved through a multi-step process that leverages the reactivity of both the pyrazole and oxindole (B195798) rings. A common and effective synthetic route involves the initial functionalization of the pyrazole scaffold, followed by a condensation reaction with the oxindole core.

A key intermediate required for this hybridization is the corresponding pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich heterocyclic and aromatic compounds, including substituted pyrazoles. nih.govresearchgate.netumich.edu This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the pyrazole ring. scispace.commdpi.com For the this compound scaffold, the Vilsmeier-Haack reaction would introduce the aldehyde function at the C4 position, yielding this compound-4-carbaldehyde.

Once the pyrazole-4-carbaldehyde intermediate is obtained, it can be coupled with a 2-oxindole derivative via a base-catalyzed condensation reaction, such as the Knoevenagel or Claisen-Schmidt condensation. nih.govnih.gov The 2-oxindole ring possesses a reactive methylene group at the C3 position, which can readily participate in condensation with aldehydes. nih.gov The reaction is typically facilitated by a catalytic amount of a base, such as piperidine, in a protic solvent like methanol (B129727) or ethanol, and often requires heating under reflux to proceed to completion. nih.govnih.gov This condensation results in the formation of a new carbon-carbon double bond, linking the pyrazole and oxindole rings through a methylene bridge at the C3 position of the oxindole.

The general synthetic pathway is outlined below:

Step 1: Vilsmeier-Haack Formylation The this compound is treated with the Vilsmeier reagent (POCl₃/DMF) to synthesize the key aldehyde intermediate.

Step 2: Knoevenagel/Claisen-Schmidt Condensation The resulting this compound-4-carbaldehyde is then reacted with 2-oxindole in the presence of a basic catalyst to yield the target pyrazole-oxindole hybrid molecule.

This synthetic strategy allows for considerable diversification, as various substituents can be present on both the pyrazole and the oxindole rings, enabling the creation of a library of hybrid compounds for further investigation.

Interactive Data Table: Synthesis of Pyrazole-Oxindole Hybrids

StepReactant 1Reactant 2Reagents/CatalystProductReaction Type
1 This compoundN/APOCl₃, DMFThis compound-4-carbaldehydeVilsmeier-Haack Formylation
2 This compound-4-carbaldehyde2-OxindolePiperidine, Methanol3-((5-ethoxy-1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)indolin-2-oneKnoevenagel Condensation

Advanced Spectroscopic Characterization Techniques for 5 Ethoxy 1 Ethyl 3 Methyl 1h Pyrazole and Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole, the spectrum is expected to show distinct signals for the protons of the ethyl group at the N1 position, the methyl group at the C3 position, the ethoxy group at the C5 position, and the lone proton on the pyrazole (B372694) ring at the C4 position.

The chemical shift (δ) of each proton is influenced by the electron density of its local environment. The protons on the ethyl and ethoxy groups are expected to appear as characteristic triplets and quartets due to spin-spin coupling with their neighbors. The C3-methyl group would appear as a sharp singlet, and the C4-H proton would also be a singlet, typically found in the aromatic region of the spectrum.

Crucially, ¹H NMR is instrumental in distinguishing between N-alkylation regioisomers. rsc.orgnih.gov The alkylation of an unsymmetrical pyrazole like 5-ethoxy-3-methyl-1H-pyrazole can potentially yield two isomers: the desired 1,3,5-substituted product and the 1,3,4- or 1,4,5-substituted isomer if starting materials differ, or in this case, the 1,5,3-substituted regioisomer (3-ethoxy-1-ethyl-5-methyl-1H-pyrazole). The chemical shift of the pyrazole ring proton (C4-H) and the adjacent substituent protons are sensitive to the substitution pattern, allowing for differentiation. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial proximity between protons, such as between the N1-ethyl group's methylene (B1212753) protons and the C5-ethoxy group, confirming the 1,5-substitution pattern. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C4-H~5.5 - 5.8Singlet (s)N/A1H
N1-CH₂CH₃~3.9 - 4.2Quartet (q)~7.22H
O-CH₂CH₃~4.1 - 4.4Quartet (q)~7.02H
C3-CH₃~2.1 - 2.3Singlet (s)N/A3H
N1-CH₂CH₃~1.3 - 1.5Triplet (t)~7.23H
O-CH₂CH₃~1.3 - 1.5Triplet (t)~7.03H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5~155 - 160
C3~145 - 150
C4~90 - 95
O-CH₂CH₃~65 - 70
N1-CH₂CH₃~45 - 50
O-CH₂CH₃~14 - 16
N1-CH₂CH₃~14 - 16
C3-CH₃~10 - 13

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show a cross-peak between the methylene and methyl protons of the N1-ethyl group, and another between the methylene and methyl protons of the C5-ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for confirming the substitution pattern of the pyrazole ring. rsc.org It reveals correlations between protons and carbons over two to three bonds. For this compound, a key correlation would be observed between the methylene protons of the N1-ethyl group and the C5 carbon of the pyrazole ring. beilstein-journals.org This three-bond correlation (H-C-N-C) provides definitive proof of the N1-alkylation site and the 5-ethoxy substitution pattern, effectively distinguishing it from its regioisomer. Other important HMBC correlations would include those from the C3-methyl protons to C3 and C4, and from the C4-H to C3 and C5.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The spectrum would be dominated by C-H stretching vibrations from the methyl and ethyl groups in the 2850-3000 cm⁻¹ region. The pyrazole ring itself would exhibit C=N and C=C stretching vibrations within the 1400-1650 cm⁻¹ range. researchgate.net A particularly diagnostic feature would be the strong C-O stretching absorption of the ethoxy group, which typically appears in the 1250-1050 cm⁻¹ region. researchgate.net The absence of a broad N-H stretching band (around 3200-3500 cm⁻¹) confirms that the pyrazole nitrogen is substituted. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2980-2850C-H StretchAlkyl (CH₃, CH₂)
1650-1550C=N StretchPyrazole Ring
1550-1450C=C StretchPyrazole Ring
1250-1050C-O Stretch (asymmetric)Aryl-Alkyl Ether
1470-1440C-H BendAlkyl (CH₂, CH₃)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (molecular formula C₈H₁₄N₂O), the molecular weight is 154.21 g/mol . bldpharm.com In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 154 or 155, respectively.

The fragmentation of pyrazoles is highly dependent on the nature and position of their substituents. researchgate.net Common fragmentation pathways for N-alkyl pyrazoles involve cleavage of the N-alkyl group. For the target compound, characteristic fragmentation could include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the N1-ethyl group could lead to a fragment ion at m/z 125.

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl ethers is the loss of ethylene via a McLafferty-type rearrangement, which would result in a fragment at m/z 126.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrazole nitrogen (alpha to the ring) in the N-ethyl group is a characteristic pathway for N-alkyl heterocycles, leading to the loss of a methyl radical (•CH₃) to form a stable ion at m/z 139. nih.gov

Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of N₂ or HCN, leading to smaller, characteristic ions. researchgate.netresearchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IdentityProposed Neutral Loss
154[M]⁺-
139[M - CH₃]⁺•CH₃ (from N-ethyl)
126[M - C₂H₄]⁺C₂H₄ (from ethoxy)
125[M - C₂H₅]⁺•C₂H₅ (from N-ethyl)
111[M - C₂H₄ - CH₃]⁺C₂H₄ + •CH₃

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. This comparison serves as a crucial check of purity and confirms that the empirical formula is correct.

For this compound, the molecular formula is C₈H₁₄N₂O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (C=12.01, H=1.01, N=14.01, O=16.00) and the molecular weight (154.21 g/mol ). An experimental result that falls within a narrow margin of error (typically ±0.4%) of the theoretical values provides strong evidence for the proposed molecular formula.

Table 5: Elemental Analysis Data for C₈H₁₄N₂O

ElementTheoretical Mass %Experimental Mass % (Acceptable Range)
Carbon (C)62.31%61.91% - 62.71%
Hydrogen (H)9.15%8.75% - 9.55%
Nitrogen (N)18.17%17.77% - 18.57%

Preclinical Pharmacological and Biological Activities of 5 Ethoxy 1 Ethyl 3 Methyl 1h Pyrazole and Its Derivatives

Anticancer Activities

Pyrazole (B372694) derivatives have been extensively investigated for their potential to combat various forms of cancer. srrjournals.comirjmets.com These compounds have demonstrated the ability to inhibit the growth of cancer cells, trigger programmed cell death, and interfere with critical cellular processes necessary for tumor progression. nih.govnih.gov The anticancer effects of these derivatives are often attributed to their interaction with various molecular targets within cancer cells. nih.govnih.gov

In Vitro Cytotoxicity Evaluation Against Diverse Human Cancer Cell Lines

The cytotoxic effects of numerous pyrazole derivatives have been assessed against a panel of human cancer cell lines, revealing a broad spectrum of activity. These studies are crucial in the early stages of drug discovery to identify compounds with potent anticancer properties.

Notably, certain pyrazole derivatives have shown significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7 . For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were evaluated for their activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, exhibited potent, dose- and time-dependent cytotoxicity. nih.gov

In the context of liver cancer, pyrazole derivatives have been tested against the HepG2 and Huh7 cell lines. nih.govresearchgate.net Some novel sugar-based pyrazole derivatives displayed good inhibitory activity against HepG2 cells. srrjournals.com Furthermore, certain pyrazole compounds have been found to be bioactive in Huh7 liver cancer cells, inducing cell death through various mechanisms. researchgate.net

The efficacy of pyrazole derivatives has also been demonstrated against lung cancer cell lines like A549 . srrjournals.comirjmets.com For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to suppress the development of A549 cells. irjmets.com Additionally, pyrazole derivatives developed by linking with pyrimidine (B1678525) or ferrocenyl molecules have shown particular effectiveness against this cell line. srrjournals.com

Leukemia cell lines, including U937 and KG-1 , have also been targets for pyrazole-based compounds. Studies on N,N′-mononuclear bi-ligand Pd(II) and tri-ligand Pt(II) complexes bearing sulfanyl(phenyl, benzyl, cyclohexyl, 4-hydroxyphenyl)3,5-dimethyl-1H-pyrazole ligands showed that these compounds induced apoptosis in U937 neoplastic cell cultures. srrjournals.com

In the realm of colon cancer, pyrazole derivatives have been evaluated against the HCT116 cell line. nih.govbiointerfaceresearch.com Some of these compounds exhibited remarkable cytotoxic activities against HCT-116 cells, with certain pyrazole benzamide (B126) and pyrazole dihydro triazinone derivatives showing the most significant antiproliferative efficacy. srrjournals.com

Cancer Cell LineCell TypeDerivative ClassObserved EffectReference
MDA-MB-231Breast1,3,5-Trisubstituted PyrazolesCytotoxicity nih.gov
HepG2LiverSugar-based PyrazolesInhibitory Activity srrjournals.com
A549Lung1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesGrowth Suppression irjmets.com
U937LeukemiaMetal-complexed Sulfanyl PyrazolesApoptosis Induction srrjournals.com
Huh7LiverDiflunisal Hydrazide-HydrazonesCell Death researchgate.net
MCF-7Breast3,5-Diaryl PyrazolesCytotoxicity ijpsjournal.com
HCT116ColonPyrazole BenzamidesAntiproliferative Efficacy srrjournals.com

Antiproliferative Mechanisms in Cellular Models

The antiproliferative activity of pyrazole derivatives is often linked to their ability to halt the cell cycle at various phases. For example, a trisubstituted pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.govwaocp.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Furthermore, some pyrazole compounds have been shown to arrest the cell cycle in the G2/M phase, indicating an interference with the mitotic process. arabjchem.org

Enzyme Inhibition in Key Cancer Signaling Pathways

The anticancer activity of pyrazole derivatives is frequently associated with their ability to inhibit key enzymes involved in cancer cell signaling pathways. The pyrazole scaffold is considered a "privileged structure" in the design of protein kinase inhibitors. nih.govnih.gov

ROS1 Kinase: The pyrazole scaffold has been utilized in the development of potent ROS1 kinase inhibitors. researchgate.net A series of trisubstituted pyrazoles with a bipyridinyl pyrazole scaffold demonstrated exclusive selectivity for ROS1 over closely related kinases. researchgate.net

Raf/MEK/ERK Pathway: The pyrazole moiety is a core component of several inhibitors targeting the Raf/MEK/ERK pathway, a critical signaling cascade in many cancers. nih.govacs.org For instance, Encorafenib, an FDA-approved RAF inhibitor, contains a pyrazole ring. nih.gov Novel series of pyrazolylpyrroles have also been identified as inhibitors of ERK. acs.orgresearchgate.net

PI3K/Akt Pathway: Pyrazole derivatives have been designed as inhibitors of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.govresearchgate.net Akt kinase, a key component of this pathway, has been a target for pyrazole-based inhibitors. nih.gov Some pyrazole derivatives have shown the ability to inhibit the PI3K/Akt signaling pathway in breast cancer cells. nih.gov

Signaling PathwayTarget EnzymePyrazole Derivative ClassReference
ROS1 SignalingROS1 KinaseTrisubstituted Bipyridinyl Pyrazoles researchgate.net
Raf/MEK/ERKRAF, ERKPyrazolylpyrroles, Encorafenib nih.govacs.orgresearchgate.net
PI3K/AktPI3K, AktVarious Pyrazole Derivatives nih.govnih.govresearchgate.net

Induction of Apoptosis in Malignant Cells

A significant mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through various cellular mechanisms.

One key mechanism involves the generation of reactive oxygen species (ROS). An excess of ROS can lead to cellular damage and initiate the apoptotic cascade. nih.govwaocp.org For example, certain pyrazole derivatives have been shown to provoke apoptosis in MDA-MB-468 breast cancer cells, and this was accompanied by an elevated level of ROS and increased caspase 3 activity. nih.govwaocp.org Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.

Modulation of Cellular Processes (e.g., Microtubule Assembly Inhibition)

Microtubules are dynamic cellular structures that are crucial for cell division, and they are a well-established target for anticancer drugs. arabjchem.orgnih.gov Several pyrazole derivatives have been identified as microtubule assembly inhibitors. arabjchem.orgresearchgate.net These compounds can disrupt the dynamics of microtubules, leading to mitotic arrest and subsequent cell death. arabjchem.orgresearchgate.net For instance, a series of novel diarylpyrazole derivatives were synthesized and shown to effectively inhibit tubulin polymerization and disrupt the microtubule network in HeLa cells. arabjchem.org

Antimicrobial Activities

In addition to their anticancer properties, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govconnectjournals.commdpi.com The emergence of antibiotic-resistant microbial strains has spurred the search for new antimicrobial agents, and pyrazoles have emerged as a promising class of compounds. nih.govconnectjournals.com

The antimicrobial efficacy of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. nih.govnih.gov For example, compounds with chloro- and bromo-substituents have shown significant antimicrobial activity. mdpi.com A variety of pyrazole derivatives, including those synthesized through molecular hybridization with other pharmacophores like thiazole (B1198619) and oxadiazole, have been developed and evaluated for their ability to combat bacterial and fungal pathogens. nih.gov

Studies have reported the synthesis of 1,3,5-trisubstituted-1H-pyrazole derivatives that exhibit promising activity against various bacterial species and Candida albicans. tsijournals.com Similarly, other research has focused on the synthesis of pyrazoline and pyrazole derivatives and confirmed their antibacterial and antifungal properties. connectjournals.comnih.gov

Derivative ClassActivityTarget OrganismsReference
1,3,5-Trisubstituted PyrazolesAntibacterial & AntifungalVarious bacteria, Candida albicans tsijournals.com
Pyrazoline and Pyrazole DerivativesAntibacterial & AntifungalE. coli, P. aeruginosa, S. aureus, C. albicans nih.gov
Substituted Pyrazoles with HalogensAntimicrobialGram-positive and Gram-negative bacteria, Fungi mdpi.com
Hybrid Pyrazole DerivativesAntibacterial & AntifungalResistant microbial strains nih.gov

Antibacterial Spectrum and Efficacy Studies

Pyrazole derivatives have been extensively investigated for their potential as antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com The search for novel antibacterial compounds is driven by the increasing incidence of microbial infections and the rise of antibiotic-resistant pathogens. nih.gov

Research has shown that the antibacterial efficacy of pyrazole derivatives can be significant. For instance, certain hydrazone derivatives of pyrazole have demonstrated superior or comparable activity to standard antibiotics against various bacterial strains. nih.gov One study reported that 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide exhibited high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 125 µg/mL, which were lower than the standard drug chloramphenicol (B1208) under the same conditions. nih.gov

The antibacterial spectrum often includes common pathogens such as Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Klebsiella pneumoniae (Gram-negative). nih.govbenthamdirect.com Studies on imidazo-pyridine substituted pyrazole derivatives found them to be potent broad-spectrum agents, showing better in vitro activity than ciprofloxacin (B1669076) against several bacterial strains, with Minimum Bactericidal Concentration (MBC) values below 1 µg/mL for most tested organisms. nih.gov The mechanism of action for some pyrazole analogs involves the inhibition of type II bacterial topoisomerases, essential enzymes for bacterial DNA replication. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassBacterial Strain(s)Efficacy (MIC/MBC/IC50)Reference(s)
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus, B. subtilis, K. pneumoniae, E. coliMIC: 62.5–125 µg/mL nih.gov
Imidazo-pyridine substituted pyrazolesGram-positive & Gram-negative strainsMBC: <1 µg/mL (except MRSA) nih.gov
Pyrazole-derived hydrazide derivativesGram-positive & Gram-negative strainsMIC/MBC: 1.9/7.8 µg/mL to 3.9/7.8 µg/mL nih.gov
Thiazolidinone-clubbed pyrazolesE. coliMIC: 16 µg/mL nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivativesE. coli (Gram-negative)MIC: 0.25 µg/mL nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideS. epidermidis (Gram-positive)MIC: 0.25 µg/mL nih.gov

Antifungal Spectrum and Efficacy Studies

In addition to their antibacterial properties, pyrazole derivatives are recognized for their significant antifungal activities. nih.govmdpi.com They have been evaluated against a variety of fungal pathogens, including human pathogens and phytopathogenic fungi that pose threats to agriculture. nih.govmdpi.com

The antifungal spectrum of these compounds includes species like Candida albicans and Aspergillus niger. nih.govjpsbr.org In one study, a pyrazole derivative demonstrated potent activity against Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard antifungal drug Clotrimazole. nih.gov Another investigation found that 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed remarkable antifungal activity, with MIC values between 2.9 and 7.8 µg/mL. nih.gov

Research into pyrazole carboxamides has revealed notable activity against several phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, and Rhizoctonia solani. nih.gov One isoxazole (B147169) pyrazole carboxylate derivative showed significant efficacy against R. solani, with a half-maximal effective concentration (EC50) value of 0.37 μg/mL. nih.gov Similarly, pyrazole analogues containing an aryl trifluoromethoxy group were tested against six plant pathogenic fungi, with one compound exhibiting an EC50 value of 0.0530 μM against F. graminearum, an activity level comparable to the commercial fungicide pyraclostrobin. nih.govmdpi.com

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassFungal Strain(s)Efficacy (MIC/EC50)Reference(s)
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideC. albicans, A. nigerMIC: 2.9–7.8 µg/mL nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamideAspergillus nigerMIC: 1 µg/mL nih.gov
Isoxazole pyrazole carboxylate 7aiRhizoctonia solaniEC50: 0.37 µg/mL nih.gov
Pyrazole analogue 1v (with aryl OCF3 group)Fusarium graminearumEC50: 0.0530 µM nih.govmdpi.com
Pyrazole-heterocyclic-amide 6fHelminthosporium maydisEC50: 0.26 µg/mL nih.gov

Antiviral Activities

Inhibition of Viral Replication and Entry (e.g., SARS-CoV-2)

The pyrazole scaffold is a key component in the development of antiviral agents, with derivatives showing inhibitory effects against a range of DNA and RNA viruses. nih.govresearchgate.net Research has intensified, particularly in response to global viral threats like SARS-CoV-2. nih.gov Pyrazole derivatives have been shown to interfere with various stages of the viral life cycle, including replication and entry into host cells. researchgate.netnih.gov

Studies on pyrano[2,3-c]pyrazole derivatives identified compounds with significant inhibitory capacity against human coronavirus 229E (HCoV-229E), a model for coronaviruses. nih.gov One derivative exhibited substantial antiviral action by targeting the replication phase, achieving a reduction percentage of up to 82.2%. nih.gov Furthermore, these compounds showed high inhibitory efficiency against the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. nih.govmdpi.com

Other research on hydroxyquinoline-pyrazole candidates demonstrated promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds were effective at directly neutralizing the viruses (virucidal effect) and impeding viral replication processes within host cells. rsc.org A pyrazole compound, BPR1P0034, was found to have sub-micromolar anti-influenza virus activity, showing the most significant inhibitory effect when added in the early stages (0-2 hours) after viral infection, suggesting it targets early steps of the replication cycle. nih.gov

Table 3: Antiviral Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassVirusMechanism/TargetEfficacy (IC50/SI)Reference(s)
Pyrano[2,3-c]pyrazole 18HCoV-229EInhibition of replicationSI = 12.6 nih.gov
Pyrano[2,3-c]pyrazole 18SARS-CoV-2 MproEnzyme inhibition84.5% inhibition nih.gov
BPR1P0034Influenza A (H1N1)Inhibition of early replication stepsIC50: 0.42 µM nih.gov
1,2,3-triazole-pyrazolone hybrid 6iSARS-CoV-2 MproEnzyme inhibitionIC50: 3.169 µM mdpi.com
Hydroxyquinoline-pyrazole hydrazoneSARS-CoV-2, HCoV-229EVirucidal effect, Replication inhibition71.33% (virucidal), 60.33% (replication) vs SARS-CoV-2 rsc.org

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory activity, with some compounds, like celecoxib, being commercially available as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govsciencescholar.us The pharmacological action of many of these derivatives is based on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory pathway. nih.govbohrium.com

Preclinical studies, often using the carrageenan-induced paw edema model in rodents, have consistently demonstrated the anti-inflammatory efficacy of novel pyrazole analogues. nih.govjst.go.jp For example, certain pyrazoline derivatives were found to be potent inhibitors of paw edema, with some compounds exerting an effect greater than the standard drug indomethacin. nih.govnih.gov The anti-inflammatory effects are also linked to the inhibition of other inflammatory mediators, such as lipoxygenase (LOX), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). bohrium.comijpsjournal.com A pyrazole-thiazole hybrid compound showed dual COX-2/5-LOX inhibition and reduced paw edema by 75%. ijpsjournal.com

The development of pyrazole-based compounds as selective COX-2 inhibitors is a significant area of research, aiming to create anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govijpsjournal.com

Table 4: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassTarget/ModelEfficacy (IC50/% Inhibition)Reference(s)
3,5-diarylpyrazolesCOX-2IC50 = 0.01 µM ijpsjournal.com
Pyrazole-thiazole hybridCOX-2 / 5-LOXIC50 = 0.03 µM / 0.12 µM ijpsjournal.com
Pyrazole-thiazole hybridCarrageenan-induced paw edema75% edema reduction ijpsjournal.com
Pyrazoline 2gLipoxygenase (LOX)IC50 = 80 µM nih.gov
Pyrazoline 2dCarrageenan-induced paw edemaPotent inhibition (greater than indomethacin) nih.govnih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaHigh % inhibition (better than Diclofenac sodium) nih.gov

Specific Enzyme Inhibitory Activities

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Certain pyrazole derivatives have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway. nih.govacs.org This pathway is crucial for cell proliferation, making DHODH an attractive target for antiviral and anticancer therapies. nih.gov

The discovery of DHODH inhibition by pyrazoles often stemmed from phenotypic screening for antiviral activity. nih.govacs.org For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives were found to possess notable antiviral properties, which were later attributed to their inhibition of cellular DHODH. acs.org Biochemical assays using recombinant human DHODH confirmed this mechanism, with the best compounds exhibiting IC50 values as low as 13 nM. acs.org

Further structure-activity relationship studies led to the synthesis of highly active analogues. One such compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, was confirmed as a potent DHODH inhibitor through enzymatic tests and cell-based assays measuring viral replication and cellular growth. nih.gov This molecule was found to be more active than known DHODH inhibitors like brequinar (B1684385) and teriflunomide, highlighting the potential of the pyrazole scaffold for developing novel immunosuppressive and antineoplastic agents. nih.govnih.gov

Table 5: DHODH Inhibitory Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassTargetEfficacy (IC50/pMIC50)Reference(s)
2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidinesHuman DHODHIC50 as low as 13 nM acs.org
5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridineHuman DHODHMore active than brequinar and teriflunomide nih.gov
2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine derivative 3Measles Virus Replication (DHODH-dependent)Subnanomolar MIC50 nih.gov
2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridineMeasles Virus Replication (DHODH-dependent)Active in whole-cell assay nih.govacs.org

Phosphodiesterase 2A (PDE2A) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the secondary messengers cAMP and cGMP, playing a crucial role in intracellular signaling. mdpi.commdpi.com PDE inhibitors, by preventing this degradation, can elevate cyclic nucleotide levels and have therapeutic potential in various diseases. lbl.gov

Phosphodiesterase 2A (PDE2A), in particular, is a target for conditions like neurodegenerative and neuropsychiatric diseases due to its high expression in certain brain regions. mdpi.comnih.gov Research has focused on developing potent and selective PDE2A inhibitors for neuroimaging and therapeutic purposes. mdpi.com

Within the broader class of heterocyclic compounds, derivatives of dihydropyranopyrazole have been designed and synthesized as PDE2 inhibitors. mdpi.com In one study, a series of these derivatives demonstrated moderate to high inhibitory activity against PDE2, with the most potent compound exhibiting an IC50 value of 41.5 nM. mdpi.com While pyrazoles have been investigated as inhibitors for other PDE families, such as PDE4, specific and detailed research focusing on simple pyrazole derivatives as PDE2A inhibitors is an area of ongoing investigation. lbl.govnih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine amidase responsible for the hydrolysis of N-acylethanolamines (NAEs), such as the anti-inflammatory lipid mediator N-palmitoylethanolamide (PEA). nih.govuclouvain.beescholarship.orgnih.gov The inhibition of NAAA represents a promising therapeutic strategy for modulating PEA levels to treat pain and inflammation. escholarship.org

While specific inhibitors for NAAA have been less explored compared to other enzymes like fatty acid amide hydrolase (FAAH), the pyrazole scaffold has been identified as a key structural component in the development of NAAA inhibitors. escholarship.orgescholarship.org The modulation of endogenous PEA levels by inhibiting its breakdown has been a key goal in this area of research. escholarship.org The development of potent and stable NAAA inhibitors is crucial for studying their effects in various preclinical disease models. nih.gov

Other Investigated Biological Activities (e.g., Antidiabetic, Antimalarial, Antileishmanial, Endothelin-1 Antagonist)

The versatile structure of the pyrazole ring has led to its investigation in a multitude of therapeutic areas. mdpi.comnih.gov

Antidiabetic Activity Pyrazole derivatives have been extensively studied for their potential as antidiabetic agents. researchgate.netresearchgate.net Their mechanisms of action include the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. mdpi.commdpi.com Several studies have reported that novel pyrazolo[3,4-b]pyridine and pyrazole-based Schiff base derivatives exhibit significant inhibitory effects on these enzymes, with some compounds showing greater potency than the standard drug, acarbose. mdpi.commdpi.com Furthermore, certain 1,5-diaryl pyrazole derivatives have demonstrated hypoglycemic activity in vivo, causing a significant reduction in plasma glucose levels. nih.gov The pyrazole scaffold is considered a valuable component in the design of new enzyme inhibitors and activators for managing diabetes. researchgate.net

Antimalarial Activity The emergence of drug-resistant strains of Plasmodium falciparum has made the development of new antimalarial drugs a global health priority. researchgate.netnih.gov Pyrazole derivatives have emerged as a promising class of compounds in this field. researchgate.netscispace.com Various substituted anilino-pyrazoles and hydrazine-coupled pyrazoles have been synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium. mdpi.commalariaworld.org Some of these derivatives have shown potent antimalarial activity, with IC50 values in the micromolar range. nih.govmdpi.com The mechanism of action for these compounds can involve the inhibition of various parasite-specific enzymes, such as dihydrofolate reductase and protein kinases. researchgate.netscispace.com

Antileishmanial Activity Leishmaniasis is a parasitic disease for which new therapeutic options are needed. Pyrazole-containing compounds have shown significant promise as antileishmanial agents. mdpi.comnbinno.comresearchgate.net Numerous studies have demonstrated the in vitro efficacy of novel pyrazole derivatives against different Leishmania species, including L. aethiopica, L. major, and L. infantum. mdpi.commalariaworld.orgresearchgate.net In some cases, newly synthesized hydrazine-coupled pyrazoles exhibited superior activity compared to standard drugs like miltefosine (B1683995) and amphotericin B. malariaworld.org The pyrazole scaffold is considered a key pharmacophore for developing new treatments for this neglected tropical disease. malariaworld.orgtandfonline.comresearchgate.net

Endothelin-1 Antagonist Activity Endothelins (ETs) are peptides with potent vasoconstrictor effects, and the ET-1 receptor is a therapeutic target for diseases like pulmonary hypertension. researchgate.netmdpi.com Research into nonpeptide endothelin receptor antagonists has included the investigation of pyrazole-5-carboxylic acid derivatives. researchgate.net These compounds are being explored for their potential to block the ETA and/or ETB receptor subtypes, which could be beneficial in cardiovascular and other diseases associated with elevated ET-1 levels. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Pyrazole Derivatives, Including 5 Ethoxy 1 Ethyl 3 Methyl 1h Pyrazole Analogues

Influence of Substituent Identity and Position on Biological Potency and Selectivity

The biological profile of a pyrazole (B372694) derivative is profoundly affected by the nature and placement of various substituents on the pyrazole core. researchgate.net The strategic modification of these substituents allows for the fine-tuning of the molecule's pharmacological properties.

The location of functional groups such as alkyl and ethoxy moieties on the pyrazole ring is a critical determinant of biological activity. researchgate.net The pyrazole ring offers several positions for substitution, primarily the nitrogen atoms at positions 1 and 2, and the carbon atoms at positions 3, 4, and 5. researchgate.net

Research has shown that N1-substituted pyrazoles often exhibit greater stability and distinct biological profiles compared to their unsubstituted counterparts. researchgate.net For instance, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position was found to be a key requirement for potent activity. elsevierpure.com

Substitutions at the carbon positions also play a significant role. At the C3 position, substituents like methyl or phenyl groups can substantially alter the molecule's reactivity and biological effect. researchgate.net The C5 position is also crucial; for example, a para-substituted phenyl ring at C5 was essential for high affinity in the aforementioned cannabinoid receptor antagonists. elsevierpure.com The C4 position is a common site for introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring. researchgate.net

The following table summarizes the general influence of substituent positions on the activity of pyrazole derivatives based on various studies.

Interactive Data Table: General Positional Effects of Substituents on Pyrazole Activity

Position Common Substituents General Impact on Activity
N1 Alkyl, Aryl groups Often enhances stability and modulates biological properties. Essential for potent activity in certain therapeutic targets. researchgate.netelsevierpure.com
C3 Methyl, Phenyl, Carboxyl, Amino groups Significantly influences overall reactivity and biological interactions. researchgate.netmdpi.com
C4 Halogens, Nitro, Alkyl groups Modulates electronic characteristics of the ring; can influence selectivity and potency. researchgate.netnih.gov
C5 Aryl, Alkyl groups Crucial for binding to many biological targets; substitutions here can dramatically alter potency. researchgate.netelsevierpure.com

The electronic and steric (size and shape) characteristics of substituents are fundamental to how a pyrazole derivative interacts with its biological target. researchgate.net Electron-donating groups (like alkyl and ethoxy groups) and electron-withdrawing groups (like nitro and halogen groups) modify the electron density of the pyrazole ring, which in turn affects its ability to form interactions such as hydrogen bonds and π-π stacking with receptor sites. rsc.orgnih.gov

For example, studies have shown that electron-donating substituents at the C3 position can enhance the antimicrobial activity of certain pyrazole compounds. mdpi.com Conversely, the presence of electron-withdrawing groups like halogens on a phenyl ring attached to the pyrazole core has been shown to dramatically affect biological activity in other contexts. rsc.orgnih.gov

Steric factors also play a critical role. The size and shape of a substituent can either facilitate or hinder the optimal fit of the molecule into the binding pocket of a target protein. nih.gov A bulky substituent might provide more extensive contact with a hydrophobic pocket, thereby increasing binding affinity. nih.gov However, if the group is too large, it can cause steric clashes, preventing the molecule from binding effectively. nih.gov For instance, while adding a methyl group at C3 or C4 of the pyrazole ring increased affinity for the CYP2E1 enzyme, the introduction of a second methyl group at C5 led to a complete loss of binding, likely due to steric hindrance. nih.gov

Hydrophobic groups, such as alkyl chains and phenyl rings, can engage in favorable interactions with nonpolar, hydrophobic regions of a binding site, which can significantly enhance binding affinity. nih.gov Studies on pyrazole interactions with the CYP2E1 enzyme highlighted the importance of hydrophobicity, showing that increasing the hydrophobicity of substituents generally improved binding. nih.gov

On the other hand, hydrophilic moieties, such as hydroxyl (-OH) or amino (-NH2) groups, are important for forming hydrogen bonds with the target and for ensuring adequate water solubility, which is often necessary for a compound to be effective in the body. youtube.com The strategic placement of polar groups can improve a compound's pharmacokinetic profile without compromising its potency. youtube.com

SAR Evolution in Lead Optimization and Discovery

SAR studies are the cornerstone of lead optimization, the process of refining a promising initial compound (a "lead") into a viable drug candidate. youtube.com Once a lead compound like a 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole analogue is identified, medicinal chemists systematically synthesize and test a series of related analogues to build a detailed understanding of the SAR. youtube.com

This iterative process involves making targeted structural modifications to improve various properties simultaneously:

Potency: Enhancing the desired biological activity. youtube.com

Selectivity: Minimizing activity against unintended targets to reduce side effects.

Pharmacokinetics: Optimizing ADME properties to ensure the compound reaches its target in sufficient concentration and for an appropriate duration. youtube.com

For example, if a lead compound shows good potency but poor solubility, chemists might add polar functional groups at positions that the SAR data indicate are not critical for binding. youtube.com If a compound is metabolized too quickly, modifications might be made to "harden" the molecule at the site of metabolism, for instance, by replacing a metabolically labile C-H bond with a more stable C-F bond. youtube.com This systematic approach, guided by SAR, allows for the gradual evolution of a lead compound into an optimized clinical candidate. youtube.com

Mechanistic Studies at the Molecular and Biochemical Level

Investigation of Specific Molecular Targets and Biological Pathways

Pyrazole-containing compounds have been identified as potent modulators of numerous molecular targets, playing crucial roles in the pathophysiology of diseases such as cancer and inflammatory disorders. nih.govnih.gov A significant number of pyrazole (B372694) derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. nih.govmdpi.com These kinases are pivotal components of signaling pathways that control cell proliferation, survival, and differentiation.

Key molecular targets for pyrazole derivatives include:

Cyclin-Dependent Kinases (CDKs): Certain pyrazole compounds have been shown to inhibit CDKs, which are central to the regulation of the cell cycle. By blocking CDK activity, these compounds can halt cell cycle progression and induce apoptosis in cancer cells. nih.gov

Akt (Protein Kinase B): The PI3K/Akt signaling pathway is a critical regulator of cell survival and metabolism. Pyrazole-based inhibitors of Akt have been developed and have shown efficacy in preclinical cancer models. mdpi.comresearchgate.net

Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, kinases that are integral to the signaling of several cytokines and growth factors involved in inflammation and myeloproliferative neoplasms. nih.gov

MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade in cancer. Pyrazole derivatives have been designed to target components of this pathway, such as ERK1 and ERK2. researchgate.netnih.gov

Receptor Tyrosine Kinases: Pyrazoles have been incorporated into inhibitors of various receptor tyrosine kinases, including c-Met, PDGFR, and FGFR, which are involved in angiogenesis and tumor growth. nih.gov

Beyond cancer, pyrazole derivatives have been extensively studied for their anti-inflammatory properties. mdpi.comijpsjournal.com A primary target in this context is the cyclooxygenase (COX) enzyme , particularly the inducible isoform, COX-2. ijpsjournal.comnih.gov By inhibiting COX-2, these compounds reduce the production of prostaglandins (B1171923), which are key mediators of inflammation and pain. ijpsjournal.com Some pyrazole analogs also exhibit inhibitory effects on 5-lipoxygenase (5-LOX) , thereby decreasing the production of leukotrienes, another class of inflammatory mediators. ijpsjournal.com

The biological pathways influenced by pyrazole compounds are consequently diverse and include:

Cell cycle regulation

Apoptosis (programmed cell death)

Signal transduction pathways (e.g., PI3K/Akt, MAPK/ERK, JAK/STAT)

Inflammatory pathways (e.g., prostaglandin (B15479496) and leukotriene synthesis)

Angiogenesis

Elucidation of Enzyme Inhibition Modes (e.g., Active Site vs. Allosteric Binding)

The majority of pyrazole-based kinase inhibitors act as ATP-competitive inhibitors . nih.gov This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the transfer of a phosphate (B84403) group to the target protein. nih.gov The pyrazole ring often plays a crucial role in forming key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov

In the case of COX inhibitors like celecoxib, the pyrazole scaffold contributes to the selective binding to the active site of COX-2. ijpsjournal.com The specific interactions within the enzyme's active site determine the compound's potency and selectivity for COX-2 over COX-1. nih.gov

While active site binding is the most common mode of inhibition, the potential for allosteric inhibition by pyrazole derivatives is also an area of investigation, which could offer advantages in terms of selectivity and overcoming resistance.

Analysis of Ligand-Receptor Interactions and Binding Modalities

Molecular docking and X-ray crystallography studies have provided detailed insights into the interactions between pyrazole derivatives and their target proteins. These studies have revealed that the pyrazole ring is a versatile scaffold that can be readily functionalized to optimize binding affinity and selectivity.

For kinase inhibitors, the pyrazole core frequently serves as a hinge-binding motif. nih.gov The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the backbone of the kinase hinge region. nih.gov Substituents on the pyrazole ring are strategically positioned to occupy adjacent hydrophobic pockets, further enhancing binding affinity. nih.gov

In the context of COX-2 inhibition, the sulfonamide group present in celecoxib, a well-known pyrazole-containing anti-inflammatory drug, is crucial for its selective binding to a side pocket in the COX-2 active site. ijpsjournal.com This interaction is a key determinant of its selectivity over the COX-1 isoform. ijpsjournal.com

Cellular and Subcellular Effects of Pyrazole Compounds

The molecular interactions of pyrazole derivatives translate into a variety of cellular and subcellular effects. In cancer cells, pyrazole-based kinase inhibitors can induce:

Cell Cycle Arrest: By inhibiting CDKs, these compounds can cause cells to accumulate at specific phases of the cell cycle, preventing their division. mdpi.com

Apoptosis: Inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, can trigger programmed cell death. nih.govnih.gov

Inhibition of Proliferation: By targeting key kinases involved in cell growth, pyrazole derivatives can effectively suppress the proliferation of cancer cells. nih.govnih.gov

In inflammatory settings, pyrazole compounds can:

Reduce Pro-inflammatory Mediators: Inhibition of COX-2 and 5-LOX leads to a decrease in the production of prostaglandins and leukotrienes. ijpsjournal.com

Suppress Cytokine Production: Some pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and various interleukins by modulating signaling pathways such as NF-κB. ijpsjournal.com

Antioxidant Effects: Certain pyrazole derivatives exhibit antioxidant activity by scavenging reactive oxygen species (ROS), which can contribute to their anti-inflammatory effects. nih.govnih.gov

In Vitro Mechanistic Studies of Observed Biological Activities

A wide range of in vitro assays are employed to elucidate the mechanisms of action of pyrazole derivatives. These studies are essential for characterizing the potency, selectivity, and cellular effects of these compounds.

Common in vitro mechanistic studies include:

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme, such as a kinase or COX. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀). nih.govijpsjournal.com

Cell Proliferation Assays: These assays, such as the MTT or SRB assay, are used to assess the effect of a compound on the growth and viability of cell lines, particularly cancer cells. nih.govnih.gov

Apoptosis Assays: Techniques like flow cytometry with annexin (B1180172) V/propidium iodide staining or western blotting for caspase activation are used to determine if a compound induces programmed cell death. mdpi.com

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle, revealing any cell cycle arrest induced by the compound. mdpi.com

Western Blotting: This technique is used to measure the levels and phosphorylation status of specific proteins in signaling pathways to confirm target engagement and downstream effects. mdpi.com

Measurement of Inflammatory Mediators: Assays to quantify the production of prostaglandins, leukotrienes, and cytokines in cell-based models of inflammation are used to evaluate the anti-inflammatory activity of pyrazole compounds. mdpi.com

The data presented in the table below summarizes the in vitro biological activities of various pyrazole derivatives against different cell lines and molecular targets, as reported in the scientific literature.

Compound ClassTargetCell LineObserved In Vitro ActivityReference
Pyrazole Hydrazide DerivativeB16-F10 (Melanoma)B16-F10IC₅₀ = 0.49 ± 0.07 µM nih.gov
Pyrazole Hydrazide DerivativeMCF-7 (Breast Cancer)MCF-7IC₅₀ = 0.57 ± 0.03 µM nih.gov
Pyrazole-Biphenyl DerivativeK-562 (Leukemia)K-56269.95% inhibition and apoptosis nih.gov
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideVariousVariousPotent antitumor activity and apoptosis nih.gov
Pyrazole-based Akt InhibitorAkt1HCT116 (Colon Cancer)IC₅₀ = 1.3 nM (enzyme), IC₅₀ = 0.95 µM (cell) mdpi.com
Pyrazole-based CDK1 InhibitorCDK1HepG2 (Liver Cancer)IC₅₀ = 2.38 µM (enzyme), IC₅₀ = 0.05 µM (cell) mdpi.com

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Novel Pyrazole (B372694) Derivatives with Enhanced Biological Profiles

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. nih.govmdpi.com Future research will undoubtedly focus on the rational design of novel derivatives of 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole to enhance specific biological activities. By systematically modifying the substituents—the ethoxy, ethyl, and methyl groups—researchers can fine-tune the compound's properties to improve its efficacy and selectivity for various targets. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this endeavor. researchgate.net For instance, altering the length or branching of the ethyl group at the N1 position could influence the compound's interaction with receptor pockets. Similarly, replacing the ethoxy group at the C5 position with other alkoxy or aryloxy groups could modulate its pharmacokinetic properties. The goal of this research would be to create a library of analogs with optimized activity for specific therapeutic applications, such as anticancer or anti-inflammatory agents. nih.gov

Table 1: Potential Modifications for SAR Studies

Position Current Substituent Potential Modifications Desired Outcome
N1 Ethyl Alkyl chains of varying lengths, cyclic groups, aromatic rings Improved binding affinity and selectivity
C3 Methyl Trifluoromethyl, other halogenated alkyls, small cyclic groups Enhanced metabolic stability and potency

Exploration of Emerging Therapeutic Areas for Pyrazole-Based Compounds

The versatility of the pyrazole core means that its derivatives are constantly being explored for new therapeutic uses. bohrium.comnih.gov While established applications include anti-inflammatory and anticancer agents, emerging areas of research present exciting opportunities. nih.govnih.gov Derivatives of this compound could be screened for activity in a variety of diseases.

Promising therapeutic areas for investigation include:

Neurodegenerative Diseases: Some pyrazole derivatives have shown potential as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in diseases such as Parkinson's and Alzheimer's. nih.gov

Infectious Diseases: The pyrazole scaffold is a component of some antibacterial, antifungal, and antiviral agents. nih.gov New derivatives could be tested against drug-resistant strains of pathogens.

Metabolic Disorders: There is growing interest in pyrazole compounds for the management of diabetes and obesity, for example, as cannabinoid CB1 receptor antagonists. nih.govresearchgate.net

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole derivatives is a well-established field, but there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. ias.ac.intandfonline.com Future research in this area will likely focus on "green chemistry" approaches. tandfonline.com This includes the use of:

Microwave-assisted and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and improve yields. tsijournals.com

Solvent-free reactions: Eliminating the need for volatile organic solvents reduces the environmental impact of chemical synthesis. tandfonline.com

Novel catalysts: The development of reusable and highly efficient catalysts, such as nano-ZnO, can make the synthesis of pyrazole derivatives more sustainable. mdpi.com

These modern synthetic strategies could be applied to produce this compound and its analogs on a larger scale for further biological evaluation. nih.gov

Application of this compound and its Analogues as Probes for Biological Systems

Fluorescently tagged molecules are invaluable tools for studying biological processes. Pyrazole and pyrazoline derivatives have been successfully used as fluorescent probes to detect metal ions and to image biological systems. globethesis.com By incorporating a fluorophore into the structure of this compound, or by designing analogs with inherent fluorescent properties, it could be developed into a probe for specific biological targets. researchgate.net

For instance, if a derivative of this compound is found to be a potent and selective inhibitor of a particular enzyme, it could be developed into a PET (Positron Emission Tomography) tracer to visualize the distribution and activity of that enzyme in living organisms. nih.gov This would be a powerful tool for disease diagnosis and for monitoring the effectiveness of therapeutic interventions.

Integration of Pyrazole Chemistry with Materials Science and Agrochemical Research

The applications of pyrazole derivatives extend beyond medicine into materials science and agriculture. numberanalytics.comnumberanalytics.com The unique electronic properties of the pyrazole ring make it a useful component in the design of novel materials. mdpi.com

Potential applications in these fields include:

Organic Light-Emitting Diodes (OLEDs): Pyrazole-containing compounds can be used as building blocks for materials with interesting photophysical properties.

Polymers and Supramolecular Chemistry: The ability of the pyrazole ring to coordinate with metal ions makes it a valuable component in the design of functional polymers and complex supramolecular structures.

Agrochemicals: Pyrazole derivatives are already used as herbicides, fungicides, and insecticides. rhhz.netresearchgate.net Novel derivatives of this compound could be screened for their potential as new and more effective crop protection agents. acs.org Recent research has focused on developing pyrazole-based herbicides that are safe for major crops like maize, cotton, and wheat. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.